5-Formyl-2-methoxyphenyl prop-2-enoate
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Overview
Description
5-Formyl-2-methoxyphenyl prop-2-enoate is an organic compound with the molecular formula C11H10O4. It is characterized by the presence of a formyl group, a methoxy group, and a prop-2-enoate moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxyphenyl prop-2-enoate typically involves the condensation of 5-formyl-2-methoxybenzaldehyde with an appropriate ester. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with an ester in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as piperidine or pyridine are used to facilitate the condensation reaction, and the process is monitored to maintain optimal temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxyphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Formyl-2-methoxybenzoic acid.
Reduction: 5-Hydroxymethyl-2-methoxyphenyl prop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-methoxyphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxyphenyl prop-2-enoate involves its interaction with specific molecular targets. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-hydroxyphenyl prop-2-enoate: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Formyl-2-ethoxyphenyl prop-2-enoate: Similar structure but with an ethoxy group instead of a methoxy group.
5-Formyl-2-methoxyphenyl propanoate: Similar structure but with a propanoate moiety instead of a prop-2-enoate moiety.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
651029-02-6 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(5-formyl-2-methoxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-3-11(13)15-10-6-8(7-12)4-5-9(10)14-2/h3-7H,1H2,2H3 |
InChI Key |
CNKKOACQGWWYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C=C |
Origin of Product |
United States |
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